2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
Description
2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-ol is a heterocyclic compound featuring a fused pyrrole-pyridine core with a methyl substituent at the 2-position and a hydroxyl group at the 5-position. This scaffold is critical in medicinal chemistry, particularly as a building block for kinase inhibitors and anticancer agents. It serves as a key intermediate in the synthesis of Venetoclax (a BCL-2 inhibitor) and BMS-645737 (a VEGFR-2 inhibitor), where the methyl group enhances target selectivity and pharmacokinetic properties .
Properties
CAS No. |
7551-12-4 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol |
InChI |
InChI=1S/C8H8N2O/c1-5-2-6-3-7(11)4-9-8(6)10-5/h2-4,11H,1H3,(H,9,10) |
InChI Key |
SZXWWJZOHPABDA-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC(=CN=C2N1)O |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Position and Electronic Effects
The biological activity and physicochemical properties of pyrrolo[2,3-b]pyridine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Pharmacological Activity
- VEGFR-2 Inhibition : The methyl group in this compound contributes to the potency of BMS-645737, a VEGFR-2 inhibitor, by optimizing hydrophobic interactions with the kinase active site . In contrast, the unsubstituted parent compound (1H-pyrrolo[2,3-b]pyridin-5-ol) shows lower potency due to reduced steric and electronic effects .
- BCL-2 Inhibition : The methyl derivative is pivotal in Venetoclax synthesis, where its electron-donating methyl group stabilizes interactions with BCL-2’s hydrophobic groove .
Physicochemical Properties
- Solubility : The nitro group in 4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol increases polarity and aqueous solubility compared to the methylated analogue, which is more lipophilic .
- Reactivity : The trifluoromethyl group in 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol enhances metabolic stability and resistance to oxidation, critical for in vivo efficacy .
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